![molecular formula C8H12O3 B1601273 Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate CAS No. 335599-07-0](/img/structure/B1601273.png)
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate
Overview
Description
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 .
Synthesis Analysis
The synthesis of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate can be achieved through a process known as cyclopropanation . This process involves the use of ethyl diazoacetate and a catalyst such as dirhodium(II) . The cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings of 0.005 mol % can be effectively used .Molecular Structure Analysis
The molecular structure of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate contains a total of 24 bonds . These include 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 three-membered ring . It also contains 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions involving Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate primarily involve the process of cyclopropanation . This process can be conducted under low catalyst loadings .Physical And Chemical Properties Analysis
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has a boiling point of 208.3±33.0°C at 760 mmHg . It has a molar refractivity of 38.71 . The compound is highly soluble, with a solubility of 22.4 mg/ml .Scientific Research Applications
Synthesis and Biological Activity
Derivatives of ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate have been explored for their potential in medicinal chemistry, particularly in the synthesis of compounds with antimalarial activities. The derivatives, varying in side chains and substituents, demonstrated in vitro activity against Plasmodium falciparum and antimycobacterial properties, alongside their evaluation for cytotoxic activity against Vero cells (Nongpanga Ningsanont et al., 2003).
Synthetic Intermediate for Organic Compounds
This compound also plays a crucial role as a synthetic intermediate. Its utility in the novel asymmetric synthesis of bicyclo[3.1.0]hexane derivatives through an efficient retro-Diels-Alder strategy showcases its value. Such synthetic routes are critical for producing enantiomerically pure compounds, which are valuable in various chemical syntheses (E. Moher, 1996).
Chemical Structure and Properties
The compound's structure, featuring a cyclopropane carboxylic acid lactone, demonstrates interesting chemical properties. This structural motif is significant for its potential use as a pyrethroid-type intermediate. The unique interplanar angle formed by the lactone and cyclopropane rings of the molecule offers insights into its chemical behavior and potential applications (Z. Böcskei et al., 1998).
Catalysis and Chemical Reactions
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is also instrumental in catalysis and chemical reactions. For example, its use in cyclopropanation of cyclopentenone, facilitated by tetramethylguanidine as a catalyst, highlights its role in the efficient synthesis of bicyclo[3.1.0]hexane-2-one derivatives. This process underscores the compound's significance in creating important intermediates with high yield and diastereoselectivity (Fuyao Zhang et al., 2007).
Mechanism of Action
Mode of Action
The mode of action of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is currently unknown due to the lack of information about its specific targets . Once the targets are identified, it will be possible to understand how this compound interacts with its targets and the resulting changes.
Pharmacokinetics
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate has high gastrointestinal absorption and is BBB permeant . The compound has a log Kp (skin permeation) of -6.99 cm/s . Its lipophilicity (Log Po/w) ranges from 0.37 to 1.89, depending on the method of calculation . The compound is very soluble, with a solubility ranging from 22.4 mg/ml to 32.5 mg/ml .
Result of Action
The molecular and cellular effects of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate’s action are currently unknown due to the lack of information about its specific targets and mode of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate is currently unknown
properties
IUPAC Name |
ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(9)7-5-3-10-4-6(5)7/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAESUVRCRNJFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512055 | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
335599-07-0 | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335599-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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